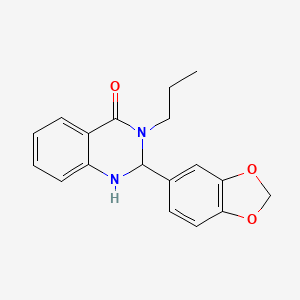![molecular formula C22H32N2O4S B12486536 3-(azepan-1-ylcarbonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B12486536.png)
3-(azepan-1-ylcarbonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(azepan-1-ylcarbonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an azepane ring, a cyclohexene moiety, and a methoxybenzenesulfonamide group, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylcarbonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzenesulfonamide typically involves multiple steps, including the formation of the azepane ring, the introduction of the cyclohexene moiety, and the sulfonamide group attachment. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
3-(azepan-1-ylcarbonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in a wide range of new compounds with varying functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(azepan-1-ylcarbonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzenesulfonamide is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential interactions with biological molecules, such as proteins and nucleic acids. Its structural features could make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In the medical field, this compound may have potential therapeutic applications. Researchers may explore its efficacy as a drug candidate for treating various diseases, its pharmacokinetics, and its safety profile.
Industry
In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3-(azepan-1-ylcarbonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved in its mechanism of action may include signal transduction, metabolic processes, and other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(azepan-1-ylcarbonyl)-1-cyclopentyl-1H-pyrazol-4-amine
- 3-(azepan-1-ylcarbonyl)-1-cyclopentyl-1H-pyrazol-4-amine
Uniqueness
Compared to similar compounds, 3-(azepan-1-ylcarbonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzenesulfonamide stands out due to its unique combination of functional groups and structural features
Propiedades
Fórmula molecular |
C22H32N2O4S |
|---|---|
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
3-(azepane-1-carbonyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C22H32N2O4S/c1-28-21-12-11-19(17-20(21)22(25)24-15-7-2-3-8-16-24)29(26,27)23-14-13-18-9-5-4-6-10-18/h9,11-12,17,23H,2-8,10,13-16H2,1H3 |
Clave InChI |
QOVVOUHZTOJIMC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CCCCC2)C(=O)N3CCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(Pyridin-2-ylsulfanyl)propanoyl]amino}benzamide](/img/structure/B12486458.png)
![4-methyl-N-{[4-(phenylcarbonyl)phenyl]carbamoyl}benzenesulfonamide](/img/structure/B12486467.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12486472.png)
![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N'-(propan-2-ylidene)benzohydrazide](/img/structure/B12486484.png)
![[(Triphenyl-lambda~5~-phosphanylidene)methanediyl]bis(diphenylphosphane) dioxide](/img/structure/B12486491.png)
![4-hydroxy-5-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12486497.png)
![3-hydroxy-7,7-dimethyl-4-(2-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12486501.png)
![1-[(4-Ethylphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12486509.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}ethanone](/img/structure/B12486515.png)
![N-(2,5-dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12486530.png)
![Propyl 5-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12486531.png)

![2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12486557.png)
